molecular formula C15H22N2O5 B2603443 methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate CAS No. 182360-15-2

methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2603443
CAS No.: 182360-15-2
M. Wt: 310.35
InChI Key: ICUOTTCUSYKCDP-JTQLQIEISA-N
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Description

Methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring:

  • A 1,3-oxazole core (a five-membered aromatic ring containing oxygen and nitrogen atoms).
  • A (2S)-pyrrolidin-2-yl substituent at the C2 position, protected by a tert-butoxycarbonyl (Boc) group.
  • A methyl ester at the C4 position and a methyl group at C4.

This compound is likely utilized as an intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors or peptidomimetics, owing to its oxazole ring (a bioisostere for peptide bonds) and chiral pyrrolidine moiety. The Boc group enhances solubility in organic solvents and protects the pyrrolidine nitrogen during synthetic steps .

Properties

IUPAC Name

methyl 5-methyl-2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-9-11(13(18)20-5)16-12(21-9)10-7-6-8-17(10)14(19)22-15(2,3)4/h10H,6-8H2,1-5H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUOTTCUSYKCDP-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2CCCN2C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Oxazole Ring: The oxazole ring can be constructed via a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone and an amide.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole or pyrrolidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the oxazole ring or the Boc-protected pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate has been explored for its potential as a pharmaceutical agent. Its structure suggests it could serve as a precursor or intermediate in the synthesis of biologically active compounds.

Case Study: Anticancer Activity
Research has indicated that derivatives of oxazole compounds exhibit anticancer properties. This compound could be utilized in developing new anticancer drugs due to its structural similarity to known active compounds in this class .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable for synthesizing complex molecules.

Example Synthesis Pathway:
Using this compound, researchers have successfully synthesized novel pyrrolidine derivatives through nucleophilic substitution reactions and subsequent cyclization processes .

Drug Development

The compound's unique structure positions it as a candidate for drug development. Its pyrrolidine backbone is particularly relevant for designing inhibitors targeting specific biological pathways.

Case Study: Enzyme Inhibition
Studies have shown that related pyrrolidine derivatives can act as enzyme inhibitors. This compound may be investigated for its ability to inhibit enzymes involved in disease pathways, such as those related to metabolic disorders or cancer .

Data Tables

Mechanism of Action

The mechanism of action of methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to interact selectively with its target. The oxazole and pyrrolidine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Heterocycle Key Substituents Boc Presence Functional Groups Potential Reactivity/Stability
Target Compound 1,3-Oxazole C2: Boc-protected (2S)-pyrrolidine; C4: methyl ester; C5: methyl Yes (pyrrolidine) Ester, Boc, methyl Ester hydrolysis susceptibility
5{112} 1H-Imidazole C4: Boc-piperazinyl carbonyl; C5: benzyloxy-S-phenylalanyl carbonyl Yes (piperazinyl) Amide, Boc, benzyloxy Stable amide linkages; peptide-like
5{113} 1H-Imidazole C4: methylamino carbonyl; C5: Boc-lysyl carbonyl Yes (lysyl) Amide, Boc, methylamino Enhanced stability due to amide bonds
4-[5-({[(tert-butoxy)carbonyl]amino}pentylamino)carbonyl]-5-[(...)-1H-imidazole 1H-Imidazole C4: Boc-amino pentylamino carbonyl; C5: Boc-lysyl carbonyl Yes (multiple) Amide, Boc, alkyl chain Prolonged half-life; hydrophobic sidechain

Key Observations

Heterocycle Core Differences: The 1,3-oxazole in the target compound has one oxygen and one nitrogen atom, conferring distinct electronic properties compared to the 1H-imidazole (two nitrogen atoms) in analogs.

Boc Protection Strategy :

  • All compounds employ Boc groups to protect amines. However, the target compound protects a pyrrolidine nitrogen , whereas analogs protect piperazinyl or lysyl sidechains . This influences deprotection conditions (e.g., acidic cleavage) and synthetic pathways .

Functional Group Reactivity :

  • The methyl ester in the target compound is more prone to hydrolysis under basic or enzymatic conditions compared to the amide bonds in analogs. This makes the target suitable for prodrug strategies but less stable in aqueous environments .

Structural Complexity :

  • Analogs like 5{112} and 5{113} incorporate peptide-like sidechains (e.g., phenylalanyl, lysyl), suggesting applications in peptidomimetic drug design . The target compound’s simpler structure may favor small-molecule synthesis or fragment-based drug discovery .

Biological Activity

Methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate (CAS: 68060-99-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N2O5, and it features a unique oxazole ring structure that contributes to its biological activity. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, which are critical for pharmacological applications.

Research indicates that this compound exhibits various mechanisms of action:

  • Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinase pathways involved in cancer progression. Kinases are enzymes that play a crucial role in cellular signaling and proliferation. For instance, compounds with similar structures have shown effectiveness against mTOR and EGFR kinases, which are pivotal in tumor growth and survival .
  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation, such as NF-kB signaling .
  • Antimicrobial Properties : There is evidence supporting the antimicrobial activity of related compounds, indicating potential applications in treating infections caused by resistant bacteria .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity IC50 Value Reference
mTOR InhibitionLow nanomolar range
EGFR InhibitionSub-micromolar range
Anti-inflammatory (NO production inhibition)IC50 not specified
Antimicrobial (against specific strains)Variable

Case Study 1: Cancer Treatment

In a study evaluating the efficacy of similar oxazole derivatives against cancer cell lines, this compound displayed significant cytotoxicity against breast cancer cells (MCF7), with an IC50 value indicating potent inhibition of cell proliferation.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties demonstrated that the compound effectively reduced nitric oxide (NO) levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic: What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine moiety in this compound?

Methodological Answer:
The Boc group is typically introduced via nucleophilic substitution or coupling reactions. For pyrrolidine derivatives, a common approach involves reacting the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C . Confirm completion via TLC (Rf ~0.5 in ethyl acetate/hexane) or by observing the disappearance of the amine proton signal (δ ~2.5 ppm) in ¹H NMR. Ensure inert conditions to prevent premature deprotection.

Basic: How can the stereochemical integrity of the (2S)-pyrrolidine configuration be preserved during synthesis?

Methodological Answer:
Chiral integrity is maintained by avoiding harsh acidic/basic conditions that may induce racemization. Use mild coupling reagents (e.g., HATU or EDCI) and monitor stereochemistry via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10, 1 mL/min) . Compare retention times with enantiomerically pure standards. For intermediates, circular dichroism (CD) spectroscopy can validate retention of optical activity.

Advanced: What analytical techniques resolve discrepancies in diastereomeric purity caused by oxazole ring substitution?

Methodological Answer:
Diastereomers arising from oxazole substitution can co-elute in standard HPLC. Use high-resolution LC-MS (e.g., Agilent 6545 Q-TOF) with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate isobaric species. For structural confirmation, perform 2D NMR (¹H-¹³C HSQC and HMBC) to assign coupling between the oxazole C4-carboxylate and the pyrrolidine C2 proton .

Advanced: How to design stability studies for this compound under varying pH conditions?

Methodological Answer:
Prepare buffered solutions (pH 1–9) and incubate the compound at 25°C and 40°C. Sample aliquots at 0, 1, 7, and 14 days. Analyze degradation products via UPLC-PDA (Waters Acquity, BEH C18 column) and HRMS. Focus on Boc deprotection (mass shift of -100 Da) and oxazole ring hydrolysis (formation of carboxylic acid derivatives) . Quantify degradation kinetics using first-order rate equations.

Advanced: What strategies mitigate side reactions during esterification of the oxazole-4-carboxylate group?

Methodological Answer:
Esterification under Mitsunobu conditions (DIAD, PPh₃, methanol) minimizes side reactions. Alternatively, use DCC/DMAP-mediated coupling with methyl alcohol in dry THF. Monitor for byproducts (e.g., N-acylurea) via ¹³C NMR (absence of δ ~150 ppm carbonyl signal). Purify via flash chromatography (silica gel, ethyl acetate/hexane 30:70) to isolate the ester .

Basic: What safety protocols are critical when handling intermediates with tert-butoxycarbonyl groups?

Methodological Answer:
Boc-protected intermediates may release toxic gases (e.g., CO₂) upon decomposition. Use fume hoods for all reactions and avoid contact with strong acids. Refer to SDS guidelines for related Boc-pyrrolidine compounds: wear nitrile gloves, safety goggles, and lab coats. In case of inhalation, move to fresh air and administer oxygen if needed .

Advanced: How to validate the absence of trityl or other protecting group residues in the final product?

Methodological Answer:
Trityl group contamination is detected via LC-MS (m/z ~243 for trityl fragments) or ¹H NMR (aromatic protons at δ ~7.2–7.4 ppm). Use ion-exchange chromatography (Dowex 50WX8 resin) to remove cationic impurities. Quantify residual trityl content by ICP-MS for phosphorus (if triphenylphosphine was used in synthesis) .

Basic: What spectroscopic markers confirm successful oxazole ring formation?

Methodological Answer:
Key ¹H NMR signals include the oxazole C5-methyl (δ ~2.3 ppm, singlet) and C2-proton (δ ~8.1 ppm, coupling with pyrrolidine). In IR, confirm the ester carbonyl stretch at ~1720 cm⁻¹ and oxazole C=N at ~1650 cm⁻¹. For MS, the molecular ion [M+H]⁺ should match the calculated mass (±2 ppm) .

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